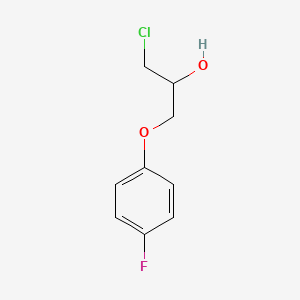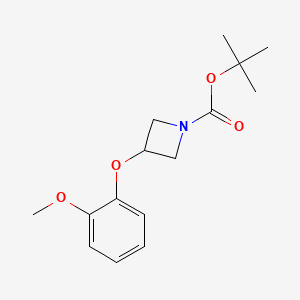
5-Methyl-4-pyrimidinyl 1,1,1-trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methylpyrimidin-4-yl trifluoromethanesulfonate is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a trifluoromethanesulfonate group attached to the 4-position of the pyrimidine ring, with a methyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methylpyrimidin-4-yl trifluoromethanesulfonate typically involves the reaction of 5-methylpyrimidine with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the trifluoromethanesulfonate ester. The reaction conditions often include low temperatures to prevent decomposition of the reactants and to ensure high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for 5-methylpyrimidin-4-yl trifluoromethanesulfonate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-methylpyrimidin-4-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form fused heterocyclic systems
Common Reagents and Conditions
Common reagents used in reactions with 5-methylpyrimidin-4-yl trifluoromethanesulfonate include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of polar solvents, such as dimethylformamide (DMF) or acetonitrile, and may require the presence of a base to facilitate the reaction .
Major Products Formed
The major products formed from reactions involving 5-methylpyrimidin-4-yl trifluoromethanesulfonate depend on the specific nucleophile used. For example, reactions with amines can yield substituted pyrimidines, while reactions with alcohols can produce pyrimidine ethers .
Applications De Recherche Scientifique
5-methylpyrimidin-4-yl trifluoromethanesulfonate has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to modify biological targets.
Material Science: It is employed in the synthesis of functional materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of 5-methylpyrimidin-4-yl trifluoromethanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The trifluoromethanesulfonate group is a good leaving group, which facilitates the formation of new bonds with nucleophiles. This property is exploited in various synthetic applications to introduce functional groups into pyrimidine derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridinium trifluoromethanesulfonate: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.
Methyl trifluoromethanesulfonate: Contains a methyl group instead of a pyrimidine ring and is used as a methylating agent
Uniqueness
5-methylpyrimidin-4-yl trifluoromethanesulfonate is unique due to the presence of both a methyl group and a trifluoromethanesulfonate group on the pyrimidine ring. This combination imparts specific reactivity and properties that are valuable in synthetic chemistry and medicinal applications .
Propriétés
Formule moléculaire |
C6H5F3N2O3S |
|---|---|
Poids moléculaire |
242.18 g/mol |
Nom IUPAC |
(5-methylpyrimidin-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C6H5F3N2O3S/c1-4-2-10-3-11-5(4)14-15(12,13)6(7,8)9/h2-3H,1H3 |
Clé InChI |
PLGMZJIKTWUADI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=CN=C1OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















